molecular formula C6H12O4 B13900829 4-[(Methoxycarbonyl)oxy]butan-1-ol CAS No. 140947-74-6

4-[(Methoxycarbonyl)oxy]butan-1-ol

Cat. No.: B13900829
CAS No.: 140947-74-6
M. Wt: 148.16 g/mol
InChI Key: LYFFZMBJYLSUTF-UHFFFAOYSA-N
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Description

4-[(Methoxycarbonyl)oxy]butan-1-ol, also known as 4-hydroxybutyl methyl carbonate, is an organic compound with the molecular formula C6H12O4 and a molecular weight of 148.16 g/mol . This compound is characterized by the presence of a hydroxyl group and a methoxycarbonyl group attached to a butane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Methoxycarbonyl)oxy]butan-1-ol typically involves the reaction of butane-1,4-diol with dimethyl carbonate under basic conditions. The reaction proceeds through the formation of an intermediate carbonate ester, which is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and catalysts to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

4-[(Methoxycarbonyl)oxy]butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(Methoxycarbonyl)oxy]butan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a substrate for enzyme-catalyzed reactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(Methoxycarbonyl)oxy]butan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxycarbonyl group can undergo hydrolysis, releasing methanol and carbon dioxide, which can further participate in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Methoxycarbonyl)oxy]butan-1-ol is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both a hydroxyl and a methoxycarbonyl group allows for versatile chemical transformations and interactions with biological molecules .

Properties

CAS No.

140947-74-6

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

4-hydroxybutyl methyl carbonate

InChI

InChI=1S/C6H12O4/c1-9-6(8)10-5-3-2-4-7/h7H,2-5H2,1H3

InChI Key

LYFFZMBJYLSUTF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OCCCCO

Origin of Product

United States

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